molecular formula C22H23N5O4 B2758312 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide CAS No. 1006784-86-6

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide

Cat. No.: B2758312
CAS No.: 1006784-86-6
M. Wt: 421.457
InChI Key: HNLQFKDTURFDIR-UHFFFAOYSA-N
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Description

The compound N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide is a heterocyclic acetamide derivative featuring a benzodioxole moiety, a pyrazole ring, and a hexahydroquinazolinone core. The hexahydroquinazolinone scaffold may contribute to conformational rigidity, influencing binding interactions with biological targets. Synthesis of such compounds typically involves multi-step protocols, including condensation, cyclization, and functionalization of intermediates, as exemplified in analogous syntheses .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13-9-14(2)27(25-13)22-24-17-6-4-3-5-16(17)21(29)26(22)11-20(28)23-15-7-8-18-19(10-15)31-12-30-18/h7-10H,3-6,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLQFKDTURFDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

2-[3,5-Bis(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]ethanehydroxamic acid (16a)

This compound (synthesized via catalytic hydrogenation of an acetamide precursor ) shares the benzodioxole and pyrazole motifs with the target compound but lacks the hexahydroquinazolinone core. Instead, it incorporates a hydroxamic acid group, which enhances metal-chelating properties.

Salternamide E

Its discovery via LC/MS screening of marine actinomycetes highlights methodologies applicable to identifying derivatives of the target compound .

Functional and Pharmacological Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Hexahydroquinazolinone 3,5-dimethylpyrazole, benzodioxole Enzyme inhibition (e.g., kinases)
2-[3,5-Bis(benzodioxol-5-yl)pyrazol-4-yl] Pyrazole Benzodioxole, hydroxamic acid Metalloproteinase inhibition
Salternamide E Cyclic peptide Thiazole, diketopiperazine Antimicrobial, cytotoxic

Key Observations :

  • The target compound’s hexahydroquinazolinone core may enhance binding to hydrophobic enzyme pockets compared to simpler pyrazole derivatives .
  • The hydroxamic acid in 16a confers distinct metal-binding capabilities absent in the target compound, suggesting divergent therapeutic applications .

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies using tools like SHELXL and WinGX reveal that the target compound’s hydrogen-bonding network differs significantly from simpler benzodioxole derivatives. For example:

  • The hexahydroquinazolinone ring forms intramolecular H-bonds with the pyrazole N–H group, stabilizing its chair conformation.
  • In contrast, 16a exhibits intermolecular H-bonds between hydroxamic acid and benzodioxole oxygen atoms, favoring dimeric crystal packing .

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